5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is a halogenated derivative of 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole. This bicyclic heterocyclic compound serves as a versatile building block in organic synthesis due to the presence of two halogen substituents, allowing for diverse functionalization through various cross-coupling reactions. [] It finds application in the development of new materials, particularly in the field of aggregate-induced emission (AIE), and as a precursor for the synthesis of complex molecules with potential biological activity. []
Related Compounds
3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines
Compound Description: These compounds are a class of heterocycles that were prepared using a combination of the Groebke-Blackburn-Bienaymé multicomponent reaction (MCR) and an iodine-promoted electrophilic cyclization. [] The method allows for the introduction of diverse substituents at the 2, 5, 6, and 7 positions of the scaffold using readily available starting materials. [] These iodinated derivatives were further utilized in palladium-catalyzed reactions. []
Relevance: These compounds share a core pyrroloimidazopyridine or pyrroloimidazopyridazine structure with 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, highlighting the versatility of incorporating various fused heterocycles and substituents onto the pyrrolopyridine core. Both groups also bear a crucial iodine substituent, indicating their potential for further functionalization through metal-catalyzed reactions. []
Compound Description: This compound represents a 4-azaindole derivative with a sensitive amino group at the C-7 position. [] It was synthesized through a novel route starting from a pyrrole ring, showcasing a method to build pyrrolo[3,2-b]pyridines with functional groups at the C-7 position. []
Relevance: This compound belongs to the same pyrrolo[3,2-b]pyridine class as 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. The successful introduction of a C-7 amino group in this compound demonstrates the potential for functionalizing this position in 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. []
Compound Description: This series of compounds are selective 5-HT1F receptor agonists (SSOFRA). [] The lead compound, 1a (LY334370), effectively inhibited dural inflammation in a migraine model and demonstrated clinical efficacy for acute migraine treatment. [] These compounds were developed to identify SSOFRAs with improved selectivity over other 5-HT1 receptor subtypes. [] Specifically, the C-5 acetamide derivative 3b exhibited high 5-HT1F receptor affinity and greater than 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. []
Relevance: This series shares the core pyrrolo[3,2-b]pyridine structure with 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, demonstrating the potential for synthesizing bioactive compounds with a variety of substituents, including piperidine and amide moieties, at the 3- and 5-positions. []
Compound Description: This compound was formed serendipitously through a copper-catalyzed condensation of 2-amino-5-methylpyridine with 2-butanone. [] The in situ generated bicyclic ligand coordinated to copper acetate, forming a paddlewheel complex with strong antiferromagnetic interactions. []
Relevance: While 3-Bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is a pyrrolo[2,3-b]pyridine isomer of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, both share the core pyrrolopyridine scaffold with halogen substituents. This highlights the prevalence of these core structures and the potential for their formation through metal-catalyzed reactions. []
Thieno[3,2-b]pyridine
Compound Description: Thieno[3,2-b]pyridine is a bicyclic heterocycle that exhibits a distinct electrophilic substitution pattern. [] It undergoes substitution at C-3 with halogens and can be lithiated at C-2, enabling the introduction of various substituents like halogens, formyl, acetyl, and hydroxymethyl groups. []
Relevance: This compound serves as an example of a closely related scaffold where the pyrrole ring in 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is replaced by a thiophene ring. This comparison emphasizes the broad range of possible bicyclic heterocycles with similar reactivity and substitution patterns. []
Compound Description: These derivatives were synthesized via Fischer indole cyclization using polyphosphoric acid, providing a straightforward method to access this challenging scaffold with diverse alkyl or aryl substituents at the 2 and 3 positions. []
Relevance: This series shares the 5-bromo-7-azaindole core structure with 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. The ability to install various groups at the 2 and 3 positions underscores the synthetic potential of modifying these positions in 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine as well. []
1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (3,7-dideazaxanthine) and its derivatives
Compound Description: These compounds were synthesized as potential xanthine oxidase inhibitors. [] While 1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (3,7-dideazaxanthine) (1) and its 5-methyl derivative (2) were found to be weak noncompetitive inhibitors, the 1-oxa-1,3,7-trideazaxanthine derivative (3) showed no inhibitory activity. []
Relevance: This series represents a different isomeric class of pyrrolopyridines compared to 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, where the pyrrole ring is fused to the pyridine in a [3,2-c] manner. This highlights the diverse range of pyrrolopyridine isomers with potential biological activities. []
Compound Description: A series of 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) derivatives were functionalized at the 6- and 3-positions to develop new agrochemicals and functional materials. [] This included the introduction of amino groups for multidentate agents, podant-type compounds, and polyacetylenes with a 7-azaindole pendant group. [] Several of these compounds displayed significant fungicidal activity. []
Relevance: These compounds, including 6-amino-7-azaindole, 6-iodo-7-azaindole, bis(1H-pyrrolo[2,3-b]pyridin-6-yl)acetylene, 6-ethynyl-7-azaindole, 3,3′-selenobis[1H-pyrrolo[2,3-b]pyridine], 3,3′-thiobis[1H-pyrrolo[2,3-b]pyridine], 3-carboxyethenyl-7-azaindole, and 3-vinyl-7-azaindole, represent a diverse set of 7-azaindole derivatives, demonstrating the wide array of functionalization possibilities at various positions of the core structure that is isomeric to 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. []
Compound Description: This series of novel compounds was designed and synthesized as potential antibacterial and antioxidant agents. [] The synthesis involved a copper-catalyzed coupling reaction between 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine and various sulfonamide derivatives. [] Compounds 8a, 8c, 8d, and 8i exhibited excellent activity against both gram-positive and gram-negative bacteria, outperforming the standard drug streptomycin. [] These compounds also showed moderate to good antioxidant activity in DPPH and superoxide radical scavenging assays. []
Relevance: This series highlights the effectiveness of incorporating a pyrazolo[3,4-b]pyridine core, similar to the pyrrolo[3,2-b]pyridine core in 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, into bioactive compounds. The presence of a halogen at the 5-position and the utilization of a 3-iodo intermediate for further functionalization further emphasizes the structural and synthetic similarities between these compounds. []
Compound Description: These two series of ellipticine analogs were designed and synthesized as potential antitumor agents. [] While structurally related to highly active ellipticine derivatives, these compounds lacked significant antitumor activity in two experimental models sensitive to ellipticines. [] The study emphasized the crucial role of the pyridinic nitrogen position for antitumor activity in these ellipticine analogs. []
Relevance: These complex polycyclic structures demonstrate the potential for incorporating the core pyrrolopyridine unit, present in 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, into larger ring systems. While these specific analogs lacked desired activity, they provide insights into the structure-activity relationships of larger polycyclic compounds containing the pyrrolopyridine motif. []
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridines (THPPs) and 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles (THPIs)
Compound Description: These compounds were synthesized and evaluated for their antiplatelet activity in vitro using human platelet-rich plasma. [] Specifically, 5-benzyl THPP (3), 2-(benzylamino)methyl THPP (5f), and 2-ethyl THPI (6) demonstrated moderate and dose-dependent inhibition of platelet aggregation induced by adrenaline. [] These compounds particularly inhibited the second phase of adrenaline-triggered aggregation, which relies on thromboxane A2 production and ADP release. [] Notably, the THPI derivative 6 exhibited similar potency to aspirin, with IC50 values of 90 and 60 μM, respectively. [] Further analysis suggested that a log P value around 2.5 might be optimal for the activity of THPP-containing compounds. []
Relevance: The THPP series shares the core pyrrolo[3,2-c]pyridine structure with the [3,2-c] isomer of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. This highlights the potential for designing bioactive compounds based on different pyrrolopyridine isomers. The THPI series, with its indole ring fused to the pyridine moiety, provides another example of a related scaffold, emphasizing the versatility of incorporating bicyclic heterocycles into bioactive molecules. []
Compound Description: AR-II-04-26 ((1S,2R,5R)-5-(5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol) and MK-III-02-03 ((1S,2R,5R)-5-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol) are novel neplanocin A derivatives that have shown potent and selective inhibition of hepatitis B virus (HBV) replication in vitro. [] These compounds exhibited EC50 values of 0.77 ± 0.23 μM and 0.83 ± 0.36 μM in HepG2.2.15.7 cells, respectively. [] They effectively reduced intracellular HBV RNA levels in both HepG2.2.15.7 cells and infected primary human hepatocytes. [] Furthermore, these derivatives inhibited HBs and HBe antigen production in culture supernatants, a characteristic not observed with clinically approved anti-HBV nucleosides and nucleotides (reverse transcriptase inhibitors). [] Both compounds also inhibited HBV RNA derived from cccDNA. [] Unlike neplanocin A, they did not inhibit S-adenosyl-L-homocysteine hydrolase activity, suggesting a distinct mechanism of action from clinically approved anti-HBV agents. []
Relevance: Both AR-II-04-26 and MK-III-02-03 incorporate a bicyclic heterocyclic moiety, pyrrolopyrimidine in AR-II-04-26 and pyrazolopyrimidine in MK-III-02-03, that is structurally related to the pyrrolopyridine core in 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. This structural similarity further emphasizes the potential of these bicyclic systems as scaffolds for developing antiviral agents. []
Tetra-aryl 7-azaindoles
Compound Description: These compounds are synthesized through a Pd-catalyzed sequential arylation of 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. [] This method enables the chemoselective installation of four diverse aryl groups, providing sterically hindered and extended 7-azaindoles in good yields (48-95%). [] Notably, these tetra-aryl 7-azaindoles display aggregate induced emission (AIE), making them potentially useful as fluorophores in OLEDs, sensors, and bio-imaging tools. []
Relevance: The starting material, 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, is a directly related derivative of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, showcasing the versatility of modifying the core pyrrolopyridine structure with various halogens and substituents. The successful sequential arylation highlights the synthetic utility of halogenated pyrrolopyridines for developing functional molecules. []
Compound Description: These three iodinated ligands were developed as alternative radioligands for investigating the molecular pharmacology of melatonin receptors. [] [125I]-S70254 exhibits high affinity and selectivity for MT2 receptors and can be used for both cell and tissue binding experiments, including autoradiography. [] DIV880, a partial agonist at MT2 receptors, offers a tool for selectively studying the pharmacology of this receptor in tissue samples. [] SD6 serves as an analog of 2-[125I]-iodomelatonin with slightly different characteristics. []
Relevance:S70254, containing a pyrrolo[3,2-b]pyridine core, directly relates to 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, demonstrating the potential of this scaffold for developing radioligands targeting specific receptors. []
Relevance: This compound shares the core pyrrolo[3,2-b]pyridine structure with 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, showcasing the possibility of generating bioactive compounds with a tetrahydropyridine substituent at the 3-position and an alkoxy group at the 5-position. []
1-Benzyl-1H-pyrrolo[2,3-b]pyridines and 5-Benzyl-5H-pyrrolo[2,3-b]pyrazines
Compound Description: These substituted derivatives were synthesized through a gold-catalyzed cycloisomerization of the corresponding N-benzyl-3-alkynyl-5-arylpyridin(or pyrazin)-2-ylamines. [] The required alkynylamines were obtained regioselectively from 3-bromo-5-substituted N-(pyridin- or pyrazin-2-yl)pyridinium aminides. []
Relevance: This approach highlights the synthesis of azaindole analogs, particularly pyrrolo[2,3-b]pyridines, which are isomeric to the pyrrolo[3,2-b]pyridine core of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. The synthesis of pyrrolo[2,3-b]pyrazines further illustrates the potential for incorporating different heterocycles into the bicyclic core, highlighting the broader structural diversity achievable within this family of compounds. []
Compound Description: This compound is a 5-HT1B receptor agonist. When administered intracerebroventricularly, it reduced cocaine self-administration in rats, similar to the effects of increasing the unit dose of cocaine. [] It also lowered the threshold dose of cocaine that supported self-administration. [] On a progressive ratio schedule of reinforcement, CP 93,129 dose-dependently increased the highest completed ratio for cocaine self-administration, again mimicking the effects of increasing the cocaine unit dose. [] These findings suggest that CP 93,129 potentiates cocaine reinforcement. []
Relevance: This compound demonstrates the potential for developing pharmacologically active molecules based on the core pyrrolo[3,2-b]pyridine structure, similar to that of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, with a tetrahydropyridine substituent at the 3-position. []
Relevance: These compounds, although structurally more complex, illustrate the potential for building larger polycyclic systems incorporating the pyrrolopyridine core found in 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. The presence of both [3,2-b] and [2,3-b] isomers highlights the possibility of forming different regioisomers depending on the reaction conditions and substituents. []
Compound Description: This pyrazolopyridine derivative was unexpectedly formed in a reaction between 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone and 3-aminopyrazole, involving the loss of a 4-pyridylmethyl group. [] This observation led to the development of a new three-component coupling for synthesizing pyrazolo[3,4-b]pyridines from a ketone, an aldehyde, and a 3-aminopyrazole using acid catalysis in a protic solvent. [] This versatile method also proved useful for preparing other bicyclic systems like thieno[3,2-b]pyridines, pyrrolo[3,2-b]pyridines, imidazo[4,5-b]pyridines, furo[2,3-b]pyridines, isoxazolo[5,4-b]pyridines, and isothiazolo[5,4-b]pyridines. []
Relevance: While 4,6-bis(4-fluorophenyl)-5-(4-pyridyl)-1H-pyrazolo[3,4-b]pyridine (1) represents a pyrazolopyridine structure, the development of the three-component coupling reaction highlights a versatile method applicable to synthesizing various bicyclic heterocycles, including pyrrolo[3,2-b]pyridines related to 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. []
Compound Description: These compounds were synthesized as molecular spin switches, where the spin state of the nickel(II) ion can be controlled by photoisomerization of the azopyridine ligand. [] The azopyridines coordinate to the nickel ion in the cis configuration, leading to a high-spin state. [] Upon switching to the trans configuration, decoordination occurs, resulting in a low-spin state. [] The spin switching efficiency was found to be dependent on the solvent and the substituent at the 4-position of the pyridine. [] Various thiol, disulfide, thioether, nitrile, and carboxylic acid groups were introduced at this position to investigate their effect on switching efficiency. []
Relevance: The azopyridine ligands in these compounds feature a pyridine ring, demonstrating the potential for functionalizing 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine with azobenzene units to generate potentially photoswitchable molecules. []
Compound Description: This series of compounds was synthesized via a three-component condensation reaction using 3-aminopyrrole derivatives, showcasing a straightforward method to access this class of heterocycles. [, ]
Relevance: These compounds share the core pyrrolo[3,2-b]pyridine structure with 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. The successful synthesis of these carboxylic acids demonstrates the feasibility of introducing diverse functionalities onto the pyrrolopyridine core. [, ]
Compound Description: These compounds represent a fused tricyclic system incorporating pyrrole, furan, and pyridine rings. []
Relevance: This compound highlights the potential for expanding the pyrrolopyridine scaffold of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine by incorporating additional fused heterocycles, specifically a furan ring. This demonstrates the versatility of building diverse tricyclic systems based on the pyrrolopyridine motif. []
3-Alkenylsulfanyl-5-phenyl-1,2,4-triazines
Compound Description: These compounds undergo electrophilic heterocyclization under the action of iodine and bromine, leading to the formation of fused tricyclic systems. []
Relevance: While not directly containing a pyrrolopyridine core, these compounds highlight the general concept of electrophilic heterocyclization, which could be potentially applied to derivatives of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine with suitable alkenyl substituents to generate novel fused heterocyclic systems. []
Overview
5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4BrIN2 and a molecular weight of 322.93 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of kinase inhibitors and other biologically active molecules. The compound is classified as a pyrrole derivative, which is significant in various chemical and biological contexts.
Synthesis Analysis
Methods
The synthesis of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine typically involves halogenation reactions. One common synthetic route begins with the bromination and iodination of pyrrolo[3,2-b]pyridine. The process generally includes the following steps:
Protection of Nitrogen: The nitrogen atom in the pyrrole ring is protected to prevent unwanted reactions during halogenation.
Bromination: Bromine or N-bromosuccinimide (NBS) is used to introduce the bromine atom.
Iodination: Iodine or N-iodosuccinimide (NIS) is subsequently used to introduce the iodine atom under controlled conditions.
For example, one reported method involves dissolving 5-Bromo-1H-pyrrolo[3,4-b]pyridine in dimethylformamide (DMF) and treating it with potassium hydroxide and iodine, yielding 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine with an 82.5% yield after extraction and purification.
Molecular Structure Analysis
Structure
The structure of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine features a fused bicyclic system comprising a pyrrole ring and a pyridine ring, with bromine and iodine substituents at specific positions on the aromatic system.
Data
Molecular Formula: C7H4BrIN2
Molecular Weight: 322.93 g/mol
Melting Point: 227.3–241 °C, indicating good thermal stability for various applications.
Chemical Reactions Analysis
Reactions
5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine can participate in several chemical reactions:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction.
Cyclization Reactions: It can also participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF).
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine varies based on its application:
In medicinal chemistry, this compound often acts as an inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding disrupts signaling pathways involved in cell proliferation and survival, making it a candidate for anticancer therapies.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to light yellow powder or crystal.
Melting Point: Ranges from 227.3 °C to 241 °C.
Chemical Properties
The compound exhibits irritant properties; thus, appropriate handling precautions are necessary. Its stability under inert gas conditions is recommended to prevent degradation when exposed to air.
Applications
5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine has several significant applications:
Medicinal Chemistry: It serves as a building block for synthesizing kinase inhibitors and other biologically active compounds.
Chemical Biology: Utilized in studies of protein-ligand interactions and biochemical assays.
Material Science: Employed in developing organic semiconductors and advanced materials.
Pharmaceutical Industry: Explored for potential therapeutic applications including anticancer and antiviral activities.
This compound's versatility makes it an essential subject of study within various scientific fields, contributing to advancements in drug discovery and material science.
Synthetic Methodologies and Optimization
Halogenation Strategies for Pyrrolopyridine Core Functionalization
Halogenation of the pyrrolo[3,2-b]pyridine scaffold requires precise control to achieve the desired 5-bromo-3-iodo substitution pattern. Electrophilic halogenation remains the primary method, leveraging the inherent electron density distribution of the heterocyclic system. The C3 position on the pyrrole ring exhibits higher electron density, favoring electrophilic iodination under mild conditions using reagents like N-iodosuccinimide (NIS) in N,N-dimethylformamide at 0–25°C [3]. In contrast, the C5 position on the pyridine ring requires more aggressive bromination agents such as bromine in acetic acid or N-bromosuccinimide (NBS) with radical initiators, typically at 80–110°C [6]. This differential reactivity arises from the pyridine ring's lower electron density, necessitating harsher conditions to overcome kinetic barriers.
Table 1: Halogenation Methods for Pyrrolo[3,2-b]pyridine Derivatives
Target Position
Reagent
Solvent
Temperature
Regioselectivity Driver
C3 (Iodination)
NIS
DMF or DCM
0–25°C
Electron-rich pyrrole ring
C5 (Bromination)
Br₂/AcOH
Acetic acid
80–110°C
Radical stabilization
C7 (Iodination)*
I₂/AgTFA
DCM
-20°C
Silver-assisted activation
Sequential halogenation protocols must prioritize iodination before bromination to prevent unwanted polybromination, as iodine’s larger atomic radius sterically hinders adjacent electrophilic attacks [6]. Solvent selection critically influences yield: polar aprotic solvents (DMF, acetonitrile) enhance iodination kinetics, while protic solvents (acetic acid) facilitate bromination via radical mechanisms.
Palladium-Catalyzed Cross-Coupling Reactions in Derivative Synthesis
The 5-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine scaffold serves as a versatile platform for sequential cross-coupling, exploiting the significant reactivity difference between C–I (ΔG‡ ≈ 18–22 kcal/mol) and C–Br bonds (ΔG‡ ≈ 26–30 kcal/mol) [6]. Suzuki-Miyaura couplings selectively functionalize the C3-iodo position first using arylboronic acids under Pd(PPh₃)₄ catalysis (2–5 mol%) in dioxane/water (4:1) at 85–95°C, preserving the C5-bromide for subsequent reactions . The C5-bromide later participates in couplings requiring stronger conditions (Pd(dppf)Cl₂, 100–120°C) or specialized ligands like XPhos to activate less reactive sites [6].
Table 2: Sequential Cross-Coupling Strategy for 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Reaction Step
Target Halogen
Catalyst System
Conditions
Yield Range
Initial coupling
C3-Iodo
Pd(PPh₃)₄/K₃PO₄
Dioxane/H₂O, 85°C
70–90%
Secondary coupling
C5-Bromo
Pd(dppf)Cl₂/XPhos, K₂CO₃
Toluene, 110°C
60–85%
Notably, Sonogashira and Buchwald-Hartwig reactions exhibit similar selectivity patterns. Alkynylation at C3 occurs efficiently with terminal alkynes (Pd/Cu co-catalysis, Et₃N, 60°C), while C–N coupling at C5 requires bulky phosphine ligands (e.g., BINAP) and elevated temperatures [6]. This orthogonal reactivity enables the synthesis of diverse bis-functionalized analogs for drug discovery, such as kinase inhibitor precursors [3][6].
Regioselective Bromination and Iodination: Mechanistic Insights
Regiocontrol in halogenation stems from three key factors:
Electronic Effects: The pyrrole ring (positions 2,3,7) exhibits higher π-electron density, favoring electrophilic substitution, while the pyridine ring (positions 4,5,6) requires electrophiles with greater inherent polarity or radical pathways [3][6].
Directing Group Utilization: Transient N-protection (e.g., as acetamide or SEM groups) alters electron distribution, potentially reversing innate preferences. For example, N-acetylation increases bromination selectivity at C5 by reducing pyrrole ring nucleophilicity .
Solvent and Additive Effects: Silver salts (AgOTf, AgTFA) promote iodination at electron-deficient positions via in situ halide abstraction, generating highly electrophilic iodine species. Conversely, radical bromination with NBS/benzoyl peroxide targets positions with stable radical intermediates [6].
Density functional theory (DFT) studies (B3LYP/6-31G(d,p)) reveal that C3 iodination has a ΔG‡ ≈ 8.3 kcal/mol lower than C5 bromination, explaining the feasibility of sequential functionalization . The energy gap between HOMO orbitals at C3 (−6.2 eV) and C5 (−7.1 eV) further confirms their relative reactivity [6].
Protecting Group Strategies for Nitrogen Atom Manipulation
The pyrrole NH group (position 1) poses challenges during halogenation and coupling due to:
Pd catalyst poisoning through coordination
Unwanted N-halogenation side reactions
Altered regioselectivity via electronic modulation [6]
Optimal protection strategies include:
N-Acetylation: Using acetic anhydride in pyridine (25°C, 2h), providing moderate steric bulk while electronically deactivating the pyrrole ring. This group is cleavable via NaOH/MeOH hydrolysis (60°C, 1h) .
SEM Protection: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) with iPr₂NEt in DMF yields N-SEM derivatives stable under basic/neutral conditions. Deprotection employs MgBr₂ in ether or TFA/DCM [6].
tert-Butoxycarbonyl (Boc): Di-tert-butyl dicarbonate (Boc₂O) with DMAP catalyst forms acid-labile N-Boc derivatives, removed by TFA in DCM [6].
Table 3: Protecting Group Performance in Halogenation Reactions
Protecting Group
Halogenation Yield at C5
Stability to Coupling Conditions
Deprotection Efficiency
None (NH)
35–45%
Poor
N/A
Acetyl
70–82%
Moderate (≤80°C)
>90%
SEM
75–88%
Excellent (≤120°C)
85–95%
Boc
65–78%
Good (≤100°C)
>95%
Protection is essential for C7 functionalization, as the unprotected NH group directs electrophiles to C3 instead. N-SEM protection enables C7 lithiation (n-BuLi, −78°C) followed by electrophilic quenching, a route inaccessible with free NH [3][6]. Post-functionalization deprotection must avoid compromising halogen bonds—semi-aqueous conditions (dioxane/H₂O) are preferred over anhydrous strong acids to prevent deiodination.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.